7-Bromo-2-chloro-1,6-naphthyridine
Description
Significance of 1,6-Naphthyridine (B1220473) Core Structures
The 1,6-naphthyridine core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure, combined with the presence of two nitrogen atoms, allows for specific spatial arrangements of substituents, which is crucial for targeted interactions with biological macromolecules. Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties nih.gov. The burgeoning interest in these compounds stems from their potential to serve as the foundation for the development of novel therapeutic agents nih.gov.
Research Context of 7-Bromo-2-chloro-1,6-naphthyridine within Halogenated Naphthyridine Chemistry
Within the expansive field of naphthyridine chemistry, halogenated derivatives are of particular importance. The introduction of halogen atoms, such as bromine and chlorine, onto the naphthyridine core significantly enhances the molecule's chemical reactivity and provides strategic handles for further functionalization. 7-Bromo-2-chloro-1,6-naphthyridine (CAS Number: 1578484-42-0) is a prime example of such a strategically designed intermediate sigmaaldrich.com. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential chemical modifications, such as cross-coupling reactions. This positions the compound as a highly valuable precursor for the synthesis of complex, poly-functionalized 1,6-naphthyridine derivatives. Its unique structure makes it a subject of interest in both medicinal chemistry and organic synthesis for the construction of novel molecular entities with potential biological activity evitachem.com.
Overview of Current Research Trajectories for Halogenated Naphthyridine Derivatives
Current research on halogenated naphthyridine derivatives is largely focused on their application as versatile intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors ed.ac.uknih.gov. The dysregulation of kinase activity is implicated in a multitude of diseases, including cancer, making kinases attractive drug targets. Halogenated naphthyridines serve as key building blocks for the assembly of potent and selective kinase inhibitors.
The research trajectories in this field can be summarized in the following key areas:
Development of Novel Synthetic Methodologies: A significant area of research is the development of efficient and regioselective methods for the synthesis and functionalization of halogenated naphthyridines. This includes the exploration of novel catalytic systems, such as cobalt-catalyzed cross-coupling reactions, to introduce a variety of substituents onto the naphthyridine core nih.gov.
Application in the Synthesis of Biologically Active Molecules: Dihalogenated naphthyridines, like 7-Bromo-2-chloro-1,6-naphthyridine, are instrumental in the synthesis of complex molecules with therapeutic potential. Their ability to undergo selective cross-coupling reactions allows for the precise installation of various functional groups, leading to the generation of libraries of compounds for biological screening.
Exploration of Structure-Activity Relationships (SAR): Researchers are actively investigating the structure-activity relationships of novel 1,6-naphthyridine derivatives. By systematically modifying the substituents on the naphthyridine scaffold, scientists can elucidate the key structural features required for potent and selective biological activity. This iterative process of design, synthesis, and biological evaluation is crucial for the optimization of lead compounds.
The strategic placement of halogens on the 1,6-naphthyridine scaffold provides a powerful tool for medicinal chemists to explore new chemical space and develop next-generation therapeutics. The compound 7-Bromo-2-chloro-1,6-naphthyridine exemplifies the utility of this approach, serving as a gateway to a vast array of novel and potentially life-saving molecules.
Properties
IUPAC Name |
7-bromo-2-chloro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-3-6-5(4-11-7)1-2-8(10)12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBBSXXUQOWEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=NC=C21)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 2 Chloro 1,6 Naphthyridine and Analogous Halogenated 1,6 Naphthyridines
Classical Cyclization Approaches to the 1,6-Naphthyridine (B1220473) Scaffold
The construction of the fundamental 1,6-naphthyridine ring system is often achieved through well-established cyclization reactions that have been adapted from quinoline and other bicyclic heteroaromatic syntheses. These methods typically involve the condensation of a substituted pyridine (B92270) derivative with a suitable partner to form the second fused ring.
Friedländer-Type Condensation Reactions
The Friedländer annulation is a widely utilized method for the synthesis of quinolines and their aza-analogs, including 1,6-naphthyridines. researchgate.netwikipedia.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, typically under acid or base catalysis. researchgate.netwikipedia.org For the synthesis of 1,6-naphthyridines, a 4-aminopyridine (B3432731) derivative bearing a carbonyl group at the 3-position serves as the key starting material.
The general mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,6-naphthyridine ring system. wikipedia.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on both reactants and the reaction conditions employed.
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) |
| 2-Amino-3-formylpyridine | Acetone | Choline hydroxide, H2O, 50°C | 2-Methyl-1,8-naphthyridine | 99 |
| 2-Amino-3-formylpyridine | Cyclohexanone | Choline hydroxide, H2O, 50°C | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | >90 |
| 2-Aminoaryl ketone | α-Methylene carbonyl | Methylene blue, visible light, EtOH, rt | Polysubstituted quinolines | High |
This table presents examples of Friedländer-type reactions for the synthesis of naphthyridines and related quinolines, showcasing the versatility of starting materials and conditions.
Skraup and Gould-Jacobs Syntheses
The Skraup synthesis is a classic method for preparing quinolines, which can be adapted for the synthesis of 1,6-naphthyridine. google.comwikipedia.org This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. google.com The glycerol first dehydrates to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,6-naphthyridine. numberanalytics.com While effective, the reaction is often characterized by its vigorous nature and the use of harsh conditions. google.com Refinements to the Skraup reaction have been developed to afford modest yields of 1,6-naphthyridine from 4-aminopyridine. google.com
The Gould-Jacobs reaction provides a milder alternative for the synthesis of 4-hydroxy-1,6-naphthyridine derivatives. wikipedia.org This method involves the condensation of a 4-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. wikipedia.orgresearchgate.net The initial condensation product, an anilidomethylenemalonate analog, undergoes an intramolecular cyclization at elevated temperatures to form the 4-hydroxy-1,6-naphthyridine-3-carboxylate ester, which can be subsequently hydrolyzed and decarboxylated if desired. wikipedia.org
| Reaction Type | Starting Material | Reagents | Product | Yield (%) |
| Skraup | 4-Aminopyridine | Glycerol, H2SO4, Nitrobenzene | 1,6-Naphthyridine | Modest |
| Skraup | Aniline derivatives | Glycerol, H2SO4, H2O, MW, 15 min | Substituted quinolines | 10-66 |
| Gould-Jacobs | 4-Aminopyridine | Diethyl ethoxymethylenemalonate, heat | Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate | - |
| Gould-Jacobs | Aryl amines | Diethyl ethoxymethylenemalonate, MW | 3-Acetyl-4-hydroxyquinoline derivatives | - |
This table summarizes examples of Skraup and Gould-Jacobs reactions for the synthesis of 1,6-naphthyridines and related quinolines.
Niementowski and Pfitzinger Cyclizations for Benzonaphthyridine Formation
The Niementowski and Pfitzinger reactions are valuable methods for the synthesis of quinoline-4-carboxylic acids and their derivatives, which can be extended to the formation of benzonaphthyridine scaffolds.
The Niementowski quinoline synthesis involves the condensation of an anthranilic acid with a ketone or aldehyde at elevated temperatures to produce γ-hydroxyquinoline derivatives. wikipedia.org In the context of benzonaphthyridines, an amino-substituted nicotinic acid could theoretically be employed. A notable application of a Niementowski-type reaction is the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridines through the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride, affording yields of 68-92%. nih.gov
The Pfitzinger reaction utilizes isatin or its derivatives, which are reacted with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds via the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound, cyclization, and dehydration. wikipedia.org The extension of this methodology to aza-isatins could provide a route to benzonaphthyridine-4-carboxylic acids.
| Reaction Type | Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield (%) |
| Niementowski | Anthranilic acids | 1-Alkylpiperidine-4-ones | POCl3, 100°C, 4h | 10-Chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridines | 68-92 |
| Pfitzinger | Isatin | Ketones | KOH, EtOH/H2O, reflux | Substituted quinoline-4-carboxylic acids | - |
This table provides examples of Niementowski and Pfitzinger reactions for the synthesis of benzonaphthyridines and quinolines.
Direct Halogenation Strategies for 1,6-Naphthyridines
The introduction of halogen atoms onto the pre-formed 1,6-naphthyridine scaffold is a common strategy to produce compounds like 7-Bromo-2-chloro-1,6-naphthyridine. The regioselectivity of these halogenation reactions is dictated by the electronic properties of the heterocyclic ring system and the nature of any existing substituents. A plausible synthetic route to 7-Bromo-2-chloro-1,6-naphthyridine involves the initial synthesis of a 1,6-naphthyridin-2(1H)-one intermediate, followed by regioselective bromination at the 7-position and subsequent chlorination of the 2-oxo function.
Regioselective Bromination Protocols
Electrophilic aromatic bromination is a standard method for introducing bromine atoms onto aromatic and heteroaromatic rings. mdpi.com The regioselectivity is governed by the directing effects of the nitrogen atoms and any other substituents present on the 1,6-naphthyridine ring. For a 1,6-naphthyridin-2(1H)-one, the electron-donating nature of the lactam functionality can influence the position of bromination. Common brominating agents include N-bromosuccinimide (NBS) and bromine in various solvents. mdpi.com The reaction conditions, such as temperature and solvent, can be optimized to achieve the desired regioselectivity. For instance, the bromination of certain aromatic amines can be achieved with high regioselectivity using a one-pot procedure involving in-situ generated tin amides followed by reaction with bromine. nih.gov
| Substrate | Brominating Agent | Conditions | Product | Yield (%) |
| Aromatic Amine | n-BuLi, Me3SnCl, then Br2 | THF, then aqueous fluoride workup | p-Bromoaniline | 76 |
| Compound 21 | N-Bromosuccinimide (NBS) | MeCN, -10°C to 0°C, 0.5h | Compound 22a | 92 |
This table illustrates examples of regioselective bromination reactions on aromatic systems, which are analogous to the potential bromination of 1,6-naphthyridinones.
Regioselective Chlorination Protocols
The conversion of a 2-oxo group on the 1,6-naphthyridine ring to a 2-chloro substituent is a key step in the synthesis of 7-Bromo-2-chloro-1,6-naphthyridine. This transformation is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base or with heating. researchgate.net The reaction of quinazolones with POCl₃ to form the corresponding chloroquinazolines is a well-established two-stage process that can be controlled by temperature. researchgate.net An initial phosphorylation occurs at lower temperatures, followed by conversion to the chloro derivative upon heating. researchgate.net This methodology is directly applicable to the chlorination of 7-bromo-1,6-naphthyridin-2(1H)-one.
| Substrate | Chlorinating Agent | Conditions | Product | Yield (%) |
| Quinazolone | POCl3 | Organic base (e.g., Hunig's base), reflux | Chloroquinazoline | High |
| 2-Amino-6-chloro-pyrido[3,2-d]pyrimidin-4(3H)-one | POCl3/PCl5 | Reflux | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | - |
This table provides examples of chlorination reactions on related heterocyclic systems, demonstrating the utility of phosphorus oxychloride.
Advanced and Contemporary Synthetic Routes to 7-Bromo-2-chloro-1,6-naphthyridine and its Functionalized Congeners
The synthesis of 7-Bromo-2-chloro-1,6-naphthyridine and its analogs is pivotal for the development of new chemical entities in medicinal chemistry and materials science. Modern synthetic strategies have focused on efficiency, atom economy, and the ability to generate structural diversity from a common intermediate. This section details advanced synthetic methodologies, including one-pot multicomponent reactions and various metal-catalyzed cross-coupling reactions, that are instrumental in the preparation and functionalization of this important heterocyclic scaffold.
One-Pot Multicomponent Cascade Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient and environmentally benign approach to the synthesis of complex heterocyclic systems like 1,6-naphthyridines. rsc.orgrsc.org These reactions combine two or more starting materials in a single reaction vessel, proceeding through a cascade of bond-forming events to construct the target molecule without the need for isolating intermediates. rsc.org This strategy offers significant advantages, including reduced reaction times, minimal waste production, and operational simplicity. rsc.org
Several MCRs have been developed for the synthesis of substituted 1,6-naphthyridine cores. For instance, a one-step synthesis has been described involving the reaction of benzylidene-cyanothioacetamide with cyclic ketones to yield ekb.egorganic-chemistry.orgnaphthyridine-2(1H)-thione derivatives. researchgate.netresearchgate.net Another approach utilizes the condensation of aromatic aldehydes and malononitrile dimer in ethanol to produce highly functionalized tetrahydro-1,6-naphthyridine derivatives. researcher.life Catalyst-free, one-pot condensation reactions of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in green solvents like PEG-400 have also been reported to afford novel chromeno ekb.egorganic-chemistry.orgnaphthyridine derivatives in good yields. rsc.org
While a direct one-pot synthesis of 7-Bromo-2-chloro-1,6-naphthyridine is not prominently detailed in the literature, the existing methodologies for constructing the core 1,6-naphthyridine ring system suggest the feasibility of such an approach. By selecting appropriately halogenated precursors, it is conceivable that these MCR strategies could be adapted to produce dihalogenated 1,6-naphthyridines directly. The general principle involves the careful selection of precursors that can undergo sequential reactions such as Knoevenagel condensation, Michael addition, cyclization, and aromatization to build the bicyclic scaffold. rsc.org
| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Key Features |
| Thione Synthesis | Benzylidene-cyanothioacetamide, Cyclic Ketones | - | ekb.egorganic-chemistry.orgNaphthyridine-2(1H)-thiones | One-step synthesis |
| Tetrahydro-naphthyridine Synthesis | Aromatic Aldehydes, Malononitrile Dimer | Ethanol | Tetrahydro-1,6-naphthyridines | Cascade reaction |
| Chromeno-naphthyridine Synthesis | Salicylaldehydes, Malononitrile Dimer, Active Methylene Compounds | PEG-400 (catalyst-free) | Chromeno ekb.egorganic-chemistry.orgnaphthyridines | Green synthesis, High atom economy |
Metal-Catalyzed Cross-Coupling Methodologies for Diversification
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. For a scaffold like 7-Bromo-2-chloro-1,6-naphthyridine, the differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential introduction of various substituents. This regioselective functionalization is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate, and it is one of the most widely used C-C bond-forming reactions. rsc.orgnih.govyoutube.com Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. rsc.orgnih.gov
In the context of dihalogenated 1,6-naphthyridines, the Suzuki-Miyaura reaction enables chemo-selective functionalization. For instance, in 5,7-dichloro-1,6-naphthyridine, the first coupling reaction with an arylboronic acid occurs selectively at the C5 position. researchgate.net This regioselectivity is attributed to the electronic and steric environment of the halogenated carbons. This principle is directly applicable to 7-Bromo-2-chloro-1,6-naphthyridine, where the more reactive C-Br bond at the C7 position would be expected to undergo Suzuki-Miyaura coupling preferentially over the C-Cl bond at the C2 position. This allows for the introduction of an aryl or vinyl group at C7, followed by a subsequent coupling at C2, potentially with a different boronic acid, to generate diversely substituted 1,6-naphthyridines. dntb.gov.ua
| Catalyst System | Reactants | Base | Solvent | Selectivity |
| Pd(PPh₃)₄ | Dihalo-1,6-naphthyridine, Arylboronic acid | Na₂CO₃ | Toluene/Ethanol/Water | Preferential coupling at the more reactive halogen site |
| PdCl₂(dppf) | Dihalo-1,6-naphthyridine, Arylboronic acid | K₂CO₃ | Dioxane | High efficiency for C-C bond formation |
The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and is less sensitive to the presence of water compared to some other coupling methods. uwindsor.ca A key feature of the Stille reaction is that the transfer of the organic group from tin to palladium generally proceeds with retention of configuration. libretexts.org
The Stille reaction provides a powerful alternative to the Suzuki-Miyaura coupling for the functionalization of 7-Bromo-2-chloro-1,6-naphthyridine. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited for regioselective functionalization. The C7-Br bond would be the primary site for the initial Stille coupling, allowing for the introduction of aryl, vinyl, or alkynyl groups. The main drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
| Catalyst | Organometallic Reagent | Substrate | Key Advantage |
| Pd(PPh₃)₄ | R-Sn(Alkyl)₃ | Aryl/Vinyl Halide | High functional group tolerance |
| PdCl₂(PPh₃)₂ | R-Sn(Alkyl)₃ | Aryl/Vinyl Halide | Applicable for a wide range of R groups on tin |
The Heck reaction, also a palladium-catalyzed process, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of C-C bond formation, specifically for the vinylation of aryl and vinyl halides. youtube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org
For 7-Bromo-2-chloro-1,6-naphthyridine, the Heck reaction offers a direct route to introduce alkenyl substituents. The reaction would preferentially occur at the more reactive C7-Br bond. For example, reacting 7-Bromo-2-chloro-1,6-naphthyridine with an alkene like n-butyl acrylate in the presence of a palladium catalyst and a base would yield the corresponding 7-alkenyl-2-chloro-1,6-naphthyridine. An example in a related system involved the Heck reaction of a 2-chloropyridine derivative with ethylene gas as a key step in constructing a tetrahydro-1,6-naphthyridine scaffold. acs.org This demonstrates the utility of the Heck reaction in building upon halogenated pyridine and naphthyridine cores.
| Catalyst System | Reactants | Base | Solvent | Product Type |
| Pd(OAc)₂/PPh₃ | Aryl/Vinyl Halide, Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Substituted Alkenes |
| Pd(PPh₃)₄ | Aryl/Vinyl Halide, Alkene | Triethylamine | - | C-C bond formation at the halide position |
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can be advantageous in certain cases.
The Negishi coupling is particularly well-suited for the functionalization of halogenated 1,6-naphthyridines. Research has shown that cobalt-catalyzed cross-coupling (a Negishi-type reaction) of 5-chloro-1,6-naphthyridine and 8-iodo-1,6-naphthyridine with various organozinc reagents proceeds efficiently. nih.gov For 7-Bromo-2-chloro-1,6-naphthyridine, a sequential cross-coupling strategy could be employed. A palladium-catalyzed Negishi coupling could be used to selectively functionalize the C7 position due to the higher reactivity of the C-Br bond. Subsequently, a nickel- or cobalt-catalyzed Negishi coupling could be used to functionalize the less reactive C2-Cl bond. This chemo- and regioselective approach allows for the controlled and stepwise construction of complex, poly-functionalized 1,6-naphthyridine derivatives. nih.govnih.gov
| Catalyst | Organometallic Reagent | Substrate | Key Advantage |
| Pd(PPh₃)₄, Ni(acac)₂ | R-Zn-X | Aryl/Vinyl Halide | High reactivity, couples sp³, sp², and sp carbons |
| CoCl₂·2LiCl | Aryl/Alkyl Zinc Chloride | Chloro-naphthyridine | Effective for less reactive chlorides |
Nucleophilic Aromatic Substitution (SNAr) in 1,6-Naphthyridine Functionalization
The functionalization of naphthyridine rings, including the 1,6-naphthyridine system, can be effectively achieved through nucleophilic aromatic substitution (SNAr). This type of reaction is fundamental for introducing a variety of functional groups onto the electron-deficient naphthyridine core, particularly when good leaving groups like halogens are present. The reactivity of the carbon atoms in the heterocyclic ring is a key determinant for the regioselectivity of SNAr reactions. nih.gov
In dihalogenated naphthyridines, the positions of the nitrogen atoms create differential electrophilicity at the carbon centers, influencing where nucleophilic attack occurs. For instance, in the synthesis of substituted benzo[b] nih.govresearchgate.netnaphthyridines, a chloro group on the quinoline precursor is readily displaced by various amines. nih.gov The principle is applicable to 1,6-naphthyridines, where a chlorine atom at the C-2 position is susceptible to nucleophilic attack. This is a common strategy for introducing amino substituents. For example, the reaction of 1,3-dichloro-2,7-naphthyridines with cyclic amines results in the selective substitution of the chlorine at the C-1 position. nih.gov This highlights the predictability of SNAr based on the electronic environment of the reaction sites. nih.gov
The SNAr reaction is not limited to amination. Other nucleophiles can be employed to introduce different functionalities. The substitution of chloro derivatives with thiols, such as sodium methanethiol or 2-methylpropane-2-thiol, has been demonstrated on the related 1,5-naphthyridine system, yielding the corresponding methylsulfanyl derivatives. nih.gov Similarly, leaving groups other than halogens, like triflates and tosylates, can also be displaced by nucleophilic amines to create functionalized naphthyridines. nih.gov These examples from similar heterocyclic systems strongly suggest that the chloro group in 7-Bromo-2-chloro-1,6-naphthyridine can be selectively replaced by a range of nucleophiles, including amines, thiols, and alcohols, under appropriate conditions.
Table 1: Examples of Nucleophilic Aromatic Substitution on Naphthyridine Scaffolds
| Precursor | Nucleophile | Product | Reference |
|---|---|---|---|
| 1,3-Dichloro-2,7-naphthyridine | Pyrrolidine | 1-Pyrrolidinyl-3-chloro-2,7-naphthyridine | nih.gov |
| Chloro-1,5-naphthyridine | Sodium methanethiol | Methylsulfanyl-1,5-naphthyridine | nih.gov |
| Triflate-substituted 1,5-naphthyridine | Amines | Amino-1,5-naphthyridine | nih.gov |
Tandem Nitrile Hydration/Cyclization Procedures
Tandem reactions that form heterocyclic rings in a single operational step are highly valuable for their efficiency. Procedures involving nitrile groups are particularly useful in the synthesis of nitrogen-containing heterocycles like naphthyridines. A tandem sequence can involve the hydration of a nitrile to an amide, followed by an intramolecular cyclization to form a lactam ring, which is a key structural feature of many naphthyridinones.
While specific examples leading directly to 7-Bromo-2-chloro-1,6-naphthyridine via this method are not prevalent, the underlying principles are well-established in heterocyclic synthesis. For instance, gold-catalyzed reactions of ynamides with 2-aminobenzonitriles proceed through a regioselective cyclization involving nitrile activation to form substituted quinolines. acs.org Palladium-catalyzed tandem reactions have also been developed for the synthesis of quinolines from multiple components, involving nitrile groups in the cyclization step. acs.org
Another relevant approach is the cyclization of substrates containing both a nitrile and an amide functionality. Palladium-catalyzed hydrocyanation of propiolamides can lead to intermediates that undergo subsequent nitrile/amide cyclization to form 5-iminopyrrolones. researchgate.net This showcases the potential for nitrile groups to participate in ring-forming reactions to generate heterocyclic systems. The synthesis of 1,3-diamino-2,7-naphthyridines and their subsequent rearrangement to 1-amino-3-oxo-2,7-naphthyridines involves reactions with a carbonitrile group that remains intact, but the chemistry demonstrates the manipulation of functional groups on the naphthyridine core. nih.gov These methodologies suggest the feasibility of designing a tandem nitrile hydration/cyclization route to construct the pyridone ring of a 1,6-naphthyridine precursor.
Synthesis of Key Precursors and Building Blocks for 7-Bromo-2-chloro-1,6-naphthyridine
The construction of the 7-Bromo-2-chloro-1,6-naphthyridine molecule relies on the availability of appropriately functionalized precursors and building blocks.
Preparation of Functionalized Pyridine and Pyridone Intermediates
A common and effective strategy for synthesizing 1,6-naphthyridines involves starting with a pre-formed, functionalized pyridine or pyridone ring. nih.gov The second ring is then constructed onto this existing scaffold. For the synthesis of 1,6-naphthyridin-2(1H)-ones, a key intermediate is a pyridine derivative bearing functional groups at the 3 and 4 positions. nih.gov
One synthetic approach starts with ethyl 4,6-dichloro-3-pyridinecarboxylate. nih.gov This compound can be reacted with an amine, which introduces the substituent for the N1 position of the final naphthyridone. Subsequent condensation with a reagent like methyl phenylacetate builds the second ring, yielding the 1,6-naphthyridin-2(1H)-one structure. nih.gov Alternatively, a 4-aminopyridine with a functional group such as an aldehyde, cyano, or ester at the C3 position can be used. nih.gov For example, a 4-aminonicotinaldehyde can be condensed with malonamide in the presence of piperidine to form the 1,6-naphthyridin-2(1H)-one ring system. nih.gov
The synthesis of diverse functionalized pyridines that can serve as building blocks is an active area of research. nih.govnuph.edu.ua Magnetically recoverable nano-catalysts have been employed in multicomponent reactions to produce highly substituted pyridines. nih.gov These methods provide access to a wide range of pyridine derivatives that could be adapted for the synthesis of naphthyridine precursors.
Table 2: Pyridine-based Approaches to 1,6-Naphthyridin-2(1H)-ones
| Pyridine Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, Methyl phenylacetate | 1,6-Naphthyridin-2(1H)-one | nih.gov |
| 4-Aminonicotinaldehyde | Malonamide, Piperidine | 1,6-Naphthyridin-2(1H)-one | nih.gov |
Utilization of Halogenated Aromatic Aldehydes and Naphthols
Halogenated aromatic aldehydes are versatile building blocks in organic synthesis. In the context of naphthyridine synthesis, they can be used to introduce both the aldehyde functionality, which is a precursor to various other groups, and halogen atoms that can be retained in the final product or used as handles for further functionalization. For instance, 2-chloro-3-formylquinolines are key intermediates that can be converted into 1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines. researchgate.net Similarly, 2-chloro-3-formyl-1,8-naphthyridine has been used to synthesize chalcone derivatives. ekb.eg
The synthesis of aromatic aldehydes themselves can be achieved through various methods. One approach is the oxidative hydroxymethylation of an arene substrate using paraformaldehyde, where the intermediate carbinol is oxidized to the aldehyde. elsevierpure.com Another strategy involves the deformylative halogenation of aldehydes to produce alkyl halides, a transformation that highlights the reactivity of the aldehyde group. nih.gov Processes for the bromination of substituted benzaldehydes are also well-documented. google.com These methods provide access to the halogenated aromatic aldehydes necessary for constructing complex heterocyclic systems. While naphthols are mentioned, their direct application to the synthesis of 7-Bromo-2-chloro-1,6-naphthyridine is less common than pyridine-based strategies, though they are crucial precursors for benzo-fused naphthyridines. nih.gov
Reactivity and Transformation Pathways of 7 Bromo 2 Chloro 1,6 Naphthyridine Derivatives
Nucleophilic Substitution Reactions at Bromo- and Chloro-Positions
The halogen atoms at the 2- and 7-positions of the 1,6-naphthyridine (B1220473) ring are susceptible to nucleophilic displacement, providing a primary route for the introduction of a wide array of functional groups.
Replacement by Amines and Other Heteroatom Nucleophiles
The electron-deficient nature of the 1,6-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions. The carbon atoms bearing the halogen substituents are activated towards attack by nucleophiles. Amines, in particular, are common nucleophiles used to displace the chloro and bromo groups, leading to the formation of amino-substituted 1,6-naphthyridines. These reactions are often carried out in the presence of a base, such as cesium carbonate, at elevated temperatures. nih.gov The substitution can also be effected with other heteroatom nucleophiles, including alkoxides and thiolates, to generate the corresponding ether and thioether derivatives.
| Reactant | Nucleophile | Product | Reference |
| 7-Bromo-2-chloro-1,6-naphthyridine | Primary/Secondary Amine | 7-Amino-2-chloro-1,6-naphthyridine / 2-Amino-7-bromo-1,6-naphthyridine | nih.gov |
| 7-Bromo-2-chloro-1,6-naphthyridine | Alcohol/Thiol | 7-Alkoxy/Thioalkoxy-2-chloro-1,6-naphthyridine | |
| This table is representative of the types of nucleophilic substitution reactions possible. |
Functionalization via Naphthyridine Ditriflate Intermediates
An alternative and highly efficient strategy for the functionalization of the 1,6-naphthyridine scaffold involves the generation of heteroaryl ditriflate intermediates. acs.orgnih.gov Starting from 1,6-naphthyridine-5,7-diones, a tandem nitrile hydration/cyclization procedure provides access to these precursors under mild conditions. nih.gov Subsequent ditriflation furnishes bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.orgnih.gov These intermediates can then undergo one-pot difunctionalization reactions, allowing for the rapid and regioselective introduction of diverse substituents. acs.orgnih.gov This method offers a powerful alternative to traditional cross-coupling strategies and enables the synthesis of a wide range of drug-like molecules. acs.org
Carbon-Carbon Bond Forming Reactions via Halogen-Metal Exchange
The bromo and chloro substituents on the 1,6-naphthyridine ring serve as valuable handles for the formation of new carbon-carbon bonds through halogen-metal exchange reactions. This approach provides access to a variety of arylated and alkylated derivatives.
Arylation and Alkylation via Organometallic Reagents
Halogen-metal exchange, typically using organolithium or magnesium reagents, transforms the C-X (X = Br, Cl) bond into a C-Metal bond. nih.govnih.gov This organometallic intermediate can then react with a range of electrophiles, including alkyl halides and aryl halides (in the presence of a suitable catalyst), to introduce new carbon-based functionalities. This method is a cornerstone for building molecular complexity on the 1,6-naphthyridine scaffold. The choice of organometallic reagent and reaction conditions is crucial to ensure selective exchange at either the bromo or chloro position.
| Reactant | Reagent 1 | Reagent 2 (Electrophile) | Product | Reference |
| 7-Bromo-2-chloro-1,6-naphthyridine | n-BuLi or i-PrMgCl | R-X (Alkyl Halide) | 7-Alkyl-2-chloro-1,6-naphthyridine or 2-Alkyl-7-bromo-1,6-naphthyridine | nih.gov |
| 7-Bromo-2-chloro-1,6-naphthyridine | n-BuLi or i-PrMgCl | Ar-X (Aryl Halide) + Pd catalyst | 7-Aryl-2-chloro-1,6-naphthyridine or 2-Aryl-7-bromo-1,6-naphthyridine | nih.gov |
| This table illustrates the general principle of arylation and alkylation via halogen-metal exchange. |
Direct Ring Metalation and Subsequent Functionalization
Directed ortho metalation (DoM) presents another powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org While not directly involving the halogen atoms, this method can be applied to functionalized 1,6-naphthyridine derivatives. For instance, if a suitable DMG is present on the scaffold, direct metalation can create a new site of reactivity for the introduction of electrophiles, complementing the reactivity at the halogenated positions. The development of hindered amide bases like TMPMgCl·LiCl has expanded the scope of this method to electron-poor heteroarenes. harvard.edu
Electrophilic Reactivity of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine system, being electron-deficient, is generally less reactive towards electrophiles than benzene. However, electrophilic substitution can occur, particularly when activating groups are present on the ring. The nitrogen atoms themselves can also act as sites for electrophilic attack.
The reactivity of the 1,6-naphthyridine nucleus shows similarities to that of quinoline. nih.gov Electrophilic attack, such as N-alkylation, can occur at the nitrogen atoms. nih.gov The presence of the nitrogen atoms deactivates the ring towards electrophilic aromatic substitution. However, under forcing conditions or with highly reactive electrophiles, substitution at the carbon atoms of the pyridine (B92270) rings may be possible. The positions most susceptible to electrophilic attack would be those that are least deactivated by the ring nitrogens.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms within the 1,6-naphthyridine ring system possess lone pairs of electrons, rendering them nucleophilic and susceptible to electrophilic attack. This reactivity allows for N-alkylation and N-acylation reactions, which are fundamental for diversifying the core structure and modulating its properties.
N-Alkylation: The reaction with alkyl halides can lead to the formation of quaternary pyridinium (B92312) salts. This process introduces a positive charge into the heterocyclic ring, which significantly alters the electron distribution and enhances the reactivity of the scaffold towards both oxidation and reduction. wikipedia.org The quaternization typically occurs at one of the ring nitrogens, with the specific site depending on steric and electronic factors.
N-Acylation: Amide and sulfonamide functionalities can be introduced by reacting the 1,6-naphthyridine core with appropriate acylating or sulfonylating agents. For instance, the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been explored for library synthesis, utilizing urea (B33335), amide, and sulfonamide formation to create a diverse range of derivatives. acs.org These reactions typically involve the formation of a new bond between a ring nitrogen and a carbonyl or sulfonyl group, leading to N-acylated or N-sulfonylated products.
| Reaction Type | Reagent Class | Product Type | Significance |
| N-Alkylation | Alkyl halides | Quaternary Pyridinium Salts | Introduces positive charge, activates the ring |
| N-Acylation | Acyl halides, Anhydrides | N-Acylnaphthyridines | Forms amides, alters electronic properties |
| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonylnaphthyridines | Forms sulfonamides, introduces versatile functional group |
Oxidation and Reduction Chemistry of Halogenated 1,6-Naphthyridines
The halogenated 1,6-naphthyridine core can undergo both oxidation and reduction reactions, targeting either the heterocyclic ring or the substituents.
Oxidation: Oxidation of the 1,6-naphthyridine ring can occur at the nitrogen atoms to form N-oxides. wikipedia.orgnih.gov This transformation is typically achieved using peracids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For example, a modification of the Skraup reaction used 4-aminopyridine-N-oxide as a starting material to produce 1,6-naphthyridine-N-oxide, which was subsequently reduced to the free base. nih.govnih.gov Additionally, substituents on the naphthyridine ring can be selectively oxidized. A notable example is the oxidation of a benzyl (B1604629) alcohol substituent on a 1,6-naphthyridin-2(1H)-one derivative to the corresponding aldehyde. researchgate.netresearchgate.net
Reduction: The reduction of halogenated aromatic systems presents a challenge due to the potential for dehalogenation. However, selective methods have been developed. Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst has proven effective for the selective reduction of halogenated nitroarenes to their corresponding anilines in high yields. researchgate.net This methodology could potentially be applied to reduce a nitro-substituted 7-bromo-2-chloro-1,6-naphthyridine without cleaving the carbon-halogen bonds. The choice of solvent and catalyst loading is crucial for achieving high selectivity. researchgate.net
| Process | Reagent/Condition | Substrate Moiety | Product Moiety | Reference |
| Oxidation | Peracids | Ring Nitrogen | N-Oxide | wikipedia.orgnih.gov |
| Oxidation | Oxidizing Agent | Benzyl Alcohol | Aldehyde | researchgate.netresearchgate.net |
| Reduction | Hydrazine Hydrate, Pd/C | Halogenated Nitroarene | Halogenated Aniline | researchgate.net |
| Reduction | Reducing Agent | N-Oxide | Naphthyridine | nih.govnih.gov |
Ring Modification and Rearrangement Reactions
Beyond functionalization of the existing ring, the 1,6-naphthyridine scaffold can be subjected to reactions that fundamentally alter its cyclic structure, such as cycloadditions and ring expansions.
Intramolecular Diels-Alder Cycloaddition in Benzonaphthyridine Systems
The Intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of complex polycyclic systems. uni.lu In the context of a benzonaphthyridine system, which could be derived from 7-bromo-2-chloro-1,6-naphthyridine, a diene and a dienophile can be tethered to the core structure. Upon heating or Lewis acid catalysis, these components can react to form a new six-membered ring, resulting in a more complex, fused, or bridged ring system. nih.govuni.lu
The reaction's outcome, particularly the stereochemistry, is highly dependent on the nature and length of the tether connecting the diene and dienophile. uni.lu IMDA reactions are classified based on the attachment point of the tether. "Type 1" reactions, where the tether is attached to a terminus of the diene, are the most common. nih.gov The intramolecular nature of the reaction often leads to high stereoselectivity, making it a valuable strategy in the total synthesis of natural products. uni.lusigmaaldrich.com The use of a vinylarene as the diene component in an IMDA reaction, known as the IMDAV reaction, is particularly relevant as it allows for the construction of benzo-fused ring systems. rsc.orgyoutube.com
Ring Expansion Methodologies
Methodologies for expanding the six-membered pyridine rings within the 1,6-naphthyridine core can lead to the formation of seven-membered azepine-like structures. While specific examples for 7-bromo-2-chloro-1,6-naphthyridine are not prevalent, several strategies employed for related heterocyclic systems like quinolines and pyridines can be considered.
One such method is the Ciamician–Dennstedt rearrangement , which involves the ring expansion of a pyrrole (B145914) with a dichlorocarbene (B158193) to form a 3-chloropyridine. wikipedia.orgrsc.org A conceptually similar reaction could potentially be applied to one of the pyridine rings of the naphthyridine system.
Another approach involves a Beckmann rearrangement . In the synthesis of tetracyclic fused quinolines, a key step involves the Beckmann rearrangement of an oxime derived from a ketone precursor, leading to the formation of a seven-membered lactam ring. researchgate.net This sequence could be adapted to a suitably functionalized 1,6-naphthyridine derivative.
Furthermore, rhodium carbenoid-induced ring expansions of isoxazoles have been shown to produce highly substituted pyridines, demonstrating the utility of carbenoid chemistry in ring expansion reactions. researchgate.net A photochemical uni.lu-sigmatropic rearrangement has also been reported for the ring expansion of 6-membered nitrogen heterocycles to 8-membered azocines. youtube.com These advanced methodologies highlight the potential for transforming the 1,6-naphthyridine skeleton into larger, more complex heterocyclic systems.
| Methodology | Key Reagents/Conditions | Initial Ring System | Expanded Ring System |
| Ciamician–Dennstedt Rearrangement | Dichlorocarbene | Pyrrole | 3-Chloropyridine |
| Beckmann Rearrangement | Acid | Cyclic Ketone Oxime | Lactam |
| Carbenoid-Induced Expansion | Rhodium Carbenoid | Isoxazole | Pyridine |
| Photochemical Rearrangement | UV light | Furopyridinone | Azocine |
Advanced Spectroscopic and Analytical Characterization Techniques for 7 Bromo 2 Chloro 1,6 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-Bromo-2-chloro-1,6-naphthyridine in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
¹H NMR and ¹³C NMR Investigations
While specific experimental ¹H NMR and ¹³C NMR data for 7-Bromo-2-chloro-1,6-naphthyridine are not widely available in published literature, a theoretical analysis based on the structure allows for the prediction of the expected spectral features. The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
Similarly, the proton-decoupled ¹³C NMR spectrum would display eight distinct signals, one for each carbon atom in the molecule. The carbons directly bonded to the bromine and chlorine atoms, as well as those adjacent to the nitrogen atoms, would exhibit characteristic chemical shifts.
A detailed analysis of related naphthyridine structures, such as one-ring substituted 2,7-naphthyridine (B1199556) derivatives, indicates that chemical shifts can be calculated with a reasonable degree of accuracy. mdpi.com However, for a definitive assignment, experimental data is crucial.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To overcome the limitations of one-dimensional NMR and to definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network within the naphthyridine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would provide a direct link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the halogen substituents and for assigning the quaternary carbon atoms, which are not observed in the HSQC spectrum.
While specific 2D NMR data for 7-Bromo-2-chloro-1,6-naphthyridine is not publicly documented, these techniques are standard practice for the structural elucidation of complex organic molecules.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of 7-Bromo-2-chloro-1,6-naphthyridine and for obtaining information about its structural features through fragmentation analysis. The nominal molecular weight of this compound is approximately 243.49 g/mol . sigmaaldrich.comchembk.combldpharm.comsigmaaldrich.com
The mass spectrum of 7-Bromo-2-chloro-1,6-naphthyridine is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. docbrown.info This would result in a cluster of peaks for the molecular ion.
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern of 2,7-naphthyridine derivatives often involves the initial loss of substituents followed by the cleavage of the naphthyridine ring, typically with the loss of HCN and C₂H₂. mdpi.com For 7-Bromo-2-chloro-1,6-naphthyridine, initial fragmentation could involve the loss of a bromine or chlorine radical.
Chemical ionization (CI) mass spectrometry, being a softer ionization technique, would be expected to show a more prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight with reduced fragmentation. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of 7-Bromo-2-chloro-1,6-naphthyridine.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrations of the chemical bonds within the molecule. Key expected absorptions include C-H stretching and bending vibrations for the aromatic protons, C=C and C=N stretching vibrations within the aromatic rings, and C-Cl and C-Br stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent, would reveal the electronic transitions within the molecule. Naphthyridine systems generally exhibit multiple absorption bands in the UV region. For instance, a related compound, (+)-2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone, shows UV maxima at 236 nm, 268 nm, and 353 nm. google.com It is anticipated that 7-Bromo-2-chloro-1,6-naphthyridine would have a comparable UV absorption profile.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for 7-Bromo-2-chloro-1,6-naphthyridine. While no published crystal structure for this specific compound is currently available, analysis of related structures provides a basis for what to expect. For example, the crystal structure of a related compound, pagoclone, has been determined. google.com Obtaining suitable single crystals of 7-Bromo-2-chloro-1,6-naphthyridine would be a prerequisite for this analysis.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of 7-Bromo-2-chloro-1,6-naphthyridine and for separating it from reaction byproducts and starting materials.
Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography, often coupled with a mass spectrometer (GC-MS), could be a suitable method for purity analysis. A typical GC method would involve a capillary column with a stationary phase such as 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The eluent would be monitored by a UV detector at one of the absorption maxima of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture. Its application is critical for assessing the purity of 7-Bromo-2-chloro-1,6-naphthyridine and for the quantification of any impurities that may be present from the synthetic process.
A typical HPLC method for a compound like 7-Bromo-2-chloro-1,6-naphthyridine would involve a reversed-phase setup. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the aromatic and heterocyclic nature of 7-Bromo-2-chloro-1,6-naphthyridine, it is expected to be well-retained on a C18 or C8 column.
The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating compounds with a range of polarities, including starting materials, intermediates, and by-products.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the naphthyridine ring system contains a chromophore that absorbs UV light. The selection of an appropriate wavelength for monitoring is crucial for achieving high sensitivity.
Below is an illustrative table of typical HPLC parameters that could be employed for the analysis of 7-Bromo-2-chloro-1,6-naphthyridine, based on methodologies for similar aromatic heterocyclic compounds.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical set of starting conditions for method development and would require optimization for the specific analysis of 7-Bromo-2-chloro-1,6-naphthyridine.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of 7-Bromo-2-chloro-1,6-naphthyridine, GC/MS would be invaluable for identifying any volatile impurities, residual solvents from the synthesis, or potential degradation products that are thermally stable.
For a GC/MS analysis, the sample is first vaporized in a heated inlet and then swept onto a capillary column by an inert carrier gas, typically helium or hydrogen. The column, which has a stationary phase coated on its inner surface, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound by comparison to spectral libraries or through interpretation of the fragmentation pattern.
The following table provides a representative set of GC/MS parameters that would be suitable for the analysis of volatile components related to the synthesis or degradation of 7-Bromo-2-chloro-1,6-naphthyridine.
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Temperature Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Transfer Line Temp | 280 °C |
This table illustrates typical parameters for a GC/MS method and would need to be adapted and validated for the specific analysis of volatile components associated with 7-Bromo-2-chloro-1,6-naphthyridine.
Computational and Theoretical Studies on 7 Bromo 2 Chloro 1,6 Naphthyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules. These calculations are crucial for understanding the intrinsic properties of 7-Bromo-2-chloro-1,6-naphthyridine and predicting its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For substituted naphthyridine systems, it has been observed that intramolecular charge transfer can occur, influencing the distribution of electron density in the frontier orbitals. scielo.br
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is illustrative and based on general principles of heterocyclic compounds. Actual values for 7-Bromo-2-chloro-1,6-naphthyridine would require specific DFT calculations.
From the HOMO and LUMO energies, a range of molecular reactivity descriptors can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ²/2η ).
Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule, guiding predictions of where chemical reactions are most likely to occur.
These descriptors provide a quantitative framework for assessing the reactivity of 7-Bromo-2-chloro-1,6-naphthyridine.
Structure-Activity Relationship (SAR) Modeling for Halogenated 1,6-Naphthyridine (B1220473) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to understand how modifications to a chemical structure affect its biological activity. For halogenated 1,6-naphthyridine derivatives, SAR studies explore the impact of the type and position of halogen atoms on the molecule's therapeutic efficacy.
For instance, the bromine and chlorine atoms on the 7-Bromo-2-chloro-1,6-naphthyridine scaffold can be systematically replaced with other halogens (fluorine, iodine) or other functional groups to probe their effect on activity. These studies have been instrumental in the development of potent inhibitors for various kinases. nih.govnih.gov
Table 2: Illustrative SAR Data for Halogenated 1,6-Naphthyridine Analogs
| Compound | R1 | R2 | Biological Target | IC50 (nM) |
| 7-Bromo-2-chloro-1,6-naphthyridine | Br | Cl | Kinase X | 50 |
| Analog 1 | F | Cl | Kinase X | 120 |
| Analog 2 | I | Cl | Kinase X | 25 |
| Analog 3 | Br | F | Kinase X | 75 |
Note: This table presents hypothetical data to illustrate the principles of SAR. IC50 is the half-maximal inhibitory concentration.
In Silico Screening and Virtual Ligand Design Approaches
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net 7-Bromo-2-chloro-1,6-naphthyridine can serve as a starting point or "fragment" in these virtual screening campaigns.
Virtual ligand design, on the other hand, involves the rational design of new molecules that are predicted to have high affinity and selectivity for a specific biological target. researchgate.net By understanding the SAR of the 1,6-naphthyridine scaffold, medicinal chemists can use computational tools to design novel derivatives of 7-Bromo-2-chloro-1,6-naphthyridine with improved properties. This might involve, for example, adding functional groups that can form specific hydrogen bonds or hydrophobic interactions within the binding site of a target protein. These approaches have been successfully applied to discover inhibitors for targets like AXL kinase and FGFR4. nih.govnih.gov
Exploration of Biological Activities and Mechanistic Insights of 7 Bromo 2 Chloro 1,6 Naphthyridine Derivatives
Enzyme Inhibition and Modulation Mechanisms
Derivatives of 7-Bromo-2-chloro-1,6-naphthyridine have been shown to interact with a variety of enzymes, modulating their activity and offering potential therapeutic applications. The following sections detail the inhibitory activities of these compounds against several key enzyme families.
Phosphodiesterase (PDE) Inhibition (e.g., PDE5, PDE10A)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms has emerged as a promising strategy for treating a range of disorders.
Research into derivatives of the 1,6-naphthyridine (B1220473) core has revealed potent inhibitory activity against phosphodiesterase 5 (PDE5). Specifically, a series of 1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine analogues have been identified as highly effective PDE5 inhibitors. nih.gov One of the most potent compounds to emerge from these studies is 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine-8-carbonitrile, which demonstrates exceptional in vitro potency. nih.gov The inhibition of PDE5 leads to an increase in cGMP levels, which can, in turn, modulate downstream signaling pathways, highlighting a potential therapeutic avenue for conditions like Alzheimer's disease. nih.gov
While direct studies on 7-Bromo-2-chloro-1,6-naphthyridine derivatives as PDE10A inhibitors are limited, broader research on the 1,6-naphthyridine scaffold has identified 1,6-naphthyridinones as a class of potent PDE10A inhibitors. These findings suggest that further chemical exploration of the 7-Bromo-2-chloro-1,6-naphthyridine core could yield novel and selective PDE10A inhibitors.
Table 1: PDE5 Inhibition by 1,2,3,4-Tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine Derivatives
| Compound | Structure | IC50 (nM) |
|---|
Kinase Inhibition (e.g., SYK, MET/AXL)
Protein kinases play a crucial role in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.
Derivatives of 1,6-naphthyridine have been successfully developed as potent inhibitors of Spleen Tyrosine Kinase (SYK). nih.govresearchgate.net Structure-activity relationship (SAR) studies on 5,7-disubstituted nih.govresearchgate.netnaphthyridines have revealed that a 7-aryl group, particularly with para substitution, is crucial for potent SYK inhibition. nih.gov The potency of these compounds is further enhanced by the presence of 5-aminoalkylamino substituents. nih.gov SYK is a key mediator in the signaling pathways of immune receptors, and its inhibition is a potential therapeutic strategy for autoimmune and inflammatory diseases. researchgate.net
Furthermore, the 1,6-naphthyridine framework has been utilized to develop inhibitors of other kinases, such as c-Met. By incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine structure, a novel class of 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one-based c-Met kinase inhibitors was identified. nih.gov SAR studies of this chemical series have shown that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core are all essential for effective c-Met inhibition. nih.gov
Table 2: Kinase Inhibition by 1,6-Naphthyridine Derivatives
| Target Kinase | Derivative Class | Key Structural Features for Activity |
|---|---|---|
| SYK | 5,7-disubstituted nih.govresearchgate.netnaphthyridines | 7-aryl group (para substitution preferred), 5-aminoalkylamino substituents nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO A and B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
Studies on benzo[b] nih.govresearchgate.netnaphthyridine derivatives have demonstrated their potential as MAO inhibitors, with a preference for the MAO-B isoform. researchgate.net For instance, a 1,2,3,4-THCP-10-one derivative bearing a phenylethynyl fragment at the C1 position has been identified as a potent MAO-B inhibitor with an IC50 value of 0.51 μM. researchgate.net Another derivative, an N-benzyl(ethyl)amino analog, also showed significant MAO-B inhibition with an IC50 of 355 nM. researchgate.net The selective inhibition of MAO-B is particularly relevant for the treatment of Parkinson's disease. nih.gov
Table 3: MAO-B Inhibition by Benzo[b] nih.govresearchgate.netnaphthyridine Derivatives
| Compound Class | Specific Derivative | IC50 (nM) |
|---|---|---|
| 1,2,3,4-THCP-10-one | C1-phenylethynyl substituted | 510 researchgate.net |
DNA Gyrase and Other Enzyme Interactions
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents.
While much of the research on naphthyridine-based DNA gyrase inhibitors has focused on the 1,8-naphthyridine (B1210474) isomer, as seen in nalidixic acid and its analogs, there is evidence to suggest that the broader naphthyridine class has potential in this area. nih.gov Notably, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity, which is often linked to DNA gyrase inhibition. nih.gov Further investigation into 7-bromo-substituted 1,6-naphthyridine derivatives could therefore yield novel antibacterial agents targeting DNA gyrase.
Receptor Ligand Interactions and Mechanistic Studies
In addition to enzyme inhibition, derivatives of 7-Bromo-2-chloro-1,6-naphthyridine can also act as ligands for various receptors, modulating their function and downstream signaling.
GABA Receptor Ligand Research
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many clinically important drugs, including benzodiazepines.
Recent research has identified 1,6-naphthyridinones and 1,6-naphthyridines as potent and selective negative allosteric modulators (NAMs) of the α5-GABAA receptor subtype. nih.govresearchgate.net This discovery was made through a scaffold-hopping strategy, which led to the identification of these compounds as having favorable properties, including metabolic stability and cardiac safety. nih.gov Further optimization of the physicochemical properties of these 1,6-naphthyridine derivatives has resulted in novel compounds with a good balance of potency, selectivity, and pharmacokinetic properties. nih.gov The selective modulation of the α5-GABAA receptor is of particular interest for the development of cognitive enhancers.
Angiotensin II Receptor Antagonism
While various heterocyclic compounds, such as those containing a benzimidazole (B57391) core, have been extensively investigated as Angiotensin II receptor type 1 (AT1) blockers for the management of hypertension, there is currently a lack of specific research data on the angiotensin II receptor antagonism of 7-Bromo-2-chloro-1,6-naphthyridine derivatives in the public domain. nih.govnih.gov The development of novel AT1 receptor blockers often involves the design and synthesis of molecules that can effectively compete with angiotensin II for binding to the receptor. nih.gov
mGlu5 Receptor Modulation
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. nih.gov Allosteric modulation of mGlu5 has been a key area of research for the development of novel therapeutics for neurological and psychiatric disorders. nih.gov Both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of mGlu5 have been identified, with their activity being highly dependent on their chemical structure. nih.gov For instance, subtle structural modifications to a series of functionalized, regioisomeric 2- and 5-(phenylethynyl) pyrimidines can switch the pharmacological activity from a partial antagonist to a potent and selective full NAM or a PAM. nih.gov However, specific studies detailing the interaction of 7-Bromo-2-chloro-1,6-naphthyridine derivatives with the mGlu5 receptor are not currently available in the scientific literature.
Antimicrobial and Antiviral Activity Mechanisms
Naphthyridine derivatives have a well-established history as effective antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the earliest examples. nih.gov The primary mechanism of antibacterial action for many naphthyridine-based compounds is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity. nih.gov For instance, certain 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole (B32235) ring demonstrated potent and selective antibacterial activity against resistant strains of Bacillus subtilis, with the brominated derivatives being the most active. nih.gov These compounds exhibited a moderate to high inhibitory effect on DNA gyrase. nih.gov
In addition to their antibacterial properties, naphthyridine derivatives have also been investigated for their antiviral activities. While the precise antiviral mechanisms of 7-Bromo-2-chloro-1,6-naphthyridine derivatives are not extensively documented, the broader class of naphthyridines has shown promise against a range of viruses.
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
A significant body of research has focused on the anticancer potential of naphthyridine derivatives. researchgate.netnih.gov These compounds have been shown to exert antiproliferative and cytotoxic effects against various cancer cell lines.
Investigation of Apoptosis Induction Pathways
One of the key mechanisms through which naphthyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies on pyrazole (B372694) derivatives of naphthyridine have revealed that these compounds can trigger apoptosis in cancer cells through the mitochondrial pathway. nih.govnih.gov This process often involves an increase in oxidative stress, characterized by the generation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can lead to a decrease in the mitochondrial membrane potential, a critical event in the initiation of apoptosis. nih.gov This is followed by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and caspase-3/7. nih.govnih.gov These executioner caspases are ultimately responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. nih.gov
Mechanisms of Cell Cycle Arrest
In addition to inducing apoptosis, certain naphthyridine derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest. researchgate.netnih.gov This prevents the cancer cells from progressing through the different phases of the cell cycle, ultimately leading to a halt in their division and growth. For example, some pyrazole derivatives of naphthyridine have been observed to cause an arrest in the G0/G1 phase of the cell cycle in treated cancer cells. nih.gov Other studies on different heterocyclic compounds have shown the ability to induce cell cycle arrest at the G2/M phase. researchgate.netnih.govnih.gov The underlying mechanism for this cell cycle arrest is often attributed to the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov
Anti-Inflammatory and Analgesic Pathways
The 1,8-naphthyridine scaffold has been associated with anti-inflammatory and analgesic properties. researchgate.net While specific data on 7-Bromo-2-chloro-1,6-naphthyridine is limited, studies on related compounds provide insights into potential mechanisms. For instance, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant anti-inflammatory and analgesic activities. tbzmed.ac.ir Its mechanism of action was linked to the suppression of inflammatory mediators. tbzmed.ac.ir In a murine macrophage model, the compound inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. tbzmed.ac.ir Furthermore, in animal models, it reduced carrageenan-induced paw edema and decreased serum levels of NO and cyclooxygenase-2 (COX-2), another important inflammatory enzyme. tbzmed.ac.ir Similarly, studies on 7-substituted purine-2,6-diones have shown that their analgesic and anti-inflammatory effects may be mediated through the inhibition of phosphodiesterase (PDE), particularly PDE4B. nih.gov
Antioxidant Activity Investigations
The investigation into the antioxidant properties of 7-Bromo-2-chloro-1,6-naphthyridine derivatives is an emerging area of interest. While specific studies on this particular halogenated 1,6-naphthyridine are limited, the broader class of naphthyridine derivatives has shown promise as antioxidant agents. Research into various naphthyridine cores suggests that the nitrogen atoms within the bicyclic system can play a role in scavenging free radicals, thus mitigating oxidative stress, which is implicated in numerous disease pathologies.
The antioxidant capacity of these compounds is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. These tests measure the ability of a compound to donate an electron or hydrogen atom to a stable free radical, thereby neutralizing it. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or in equivalence to a standard antioxidant like ascorbic acid or Trolox.
Although detailed antioxidant data for 7-Bromo-2-chloro-1,6-naphthyridine derivatives are not extensively documented in publicly available literature, the exploration of related naphthyridine structures provides a foundation for future research. The electronic effects of the bromo and chloro substituents at the 7 and 2 positions, respectively, are anticipated to modulate the antioxidant potential of the 1,6-naphthyridine core.
Table 1: Antioxidant Activity of Representative Naphthyridine Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound ID | Modification on 1,6-Naphthyridine Core | DPPH Scavenging (IC50, µM) | FRAP Assay (µM Fe(II)/mg) |
| NC-1 | 7-Bromo-2-chloro | Data not available | Data not available |
| NC-2 | 7-Amino-2-hydroxy | 15.4 | 120.5 |
| NC-3 | 7-Methoxy-2-methyl | 25.8 | 85.2 |
| NC-4 | Unsubstituted | 45.2 | 55.7 |
This table is for illustrative purposes to demonstrate how data would be presented. Actual experimental values for 7-Bromo-2-chloro-1,6-naphthyridine derivatives are not currently available in the cited literature.
Other Mechanistic Biological Investigations (e.g., interaction with DNA, modulation of cellular signaling pathways)
Beyond antioxidant activity, derivatives of 1,6-naphthyridine are being investigated for their interactions with various biological targets, including DNA and cellular signaling proteins.
Interaction with DNA:
Certain polycyclic aromatic compounds containing the naphthyridine moiety have demonstrated the ability to interact with DNA. For instance, studies on dibenzo[b,h] nih.govekb.egnaphthyridines have shown that these molecules can act as DNA intercalators. rsc.org This mode of action involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. Such an interaction can lead to conformational changes in the DNA, subsequently interfering with cellular processes like DNA replication and transcription, which can be a mechanism for anticancer activity. The fluorescence properties of some of these naphthyridine derivatives have been observed to change upon binding to double-stranded DNA, providing a useful tool for studying these interactions. rsc.org
Modulation of Cellular Signaling Pathways:
A significant area of research for 1,6-naphthyridine derivatives is their potential to modulate cellular signaling pathways, which are often dysregulated in diseases like cancer. One notable example is the investigation of 1,6-naphthyridine-2-one derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Aberrant FGFR4 signaling is implicated in the progression of various cancers. nih.gov Certain derivatives have shown the ability to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to cytotoxic effects in cancer cell lines. nih.gov
The general mechanism involves the binding of the naphthyridine derivative to the ATP-binding pocket of the kinase domain of the receptor, thereby preventing the transfer of a phosphate (B84403) group to its substrate and blocking the downstream signaling cascade. This inhibition can induce apoptosis and suppress tumor growth.
Table 2: Mechanistic Insights of Selected 1,6-Naphthyridine Derivatives
| Derivative Class | Biological Target/Pathway | Observed Effect | Potential Therapeutic Application |
| Dibenzo[b,h] nih.govekb.egnaphthyridines | DNA | Intercalation and fluorescence change upon binding. rsc.org | Anticancer |
| 1,6-Naphthyridine-2-ones | FGFR4 Signaling Pathway | Inhibition of receptor phosphorylation and downstream signaling. nih.gov | Colorectal Cancer nih.gov |
Impact of Halogen Substitution Patterns on Biological Efficacy and Selectivity
The type and position of halogen atoms on the naphthyridine ring can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the derivatives. The presence of bromo and chloro groups on the 7-Bromo-2-chloro-1,6-naphthyridine scaffold is expected to have a profound impact on its biological profile.
Halogens, being electronegative, can alter the electron distribution within the aromatic system, which can affect the binding affinity of the molecule to its biological target. For instance, in a review of 1,8-naphthyridine derivatives, the introduction of a bromine atom at the C-6 position was found to enhance antibacterial activity. nih.gov Similarly, chloro-substituted derivatives also demonstrated significant antimicrobial activity. nih.gov
The nature of the halogen itself is also a critical factor. Bromine is less electronegative but larger and more polarizable than chlorine. These differences can lead to variations in binding interactions. For example, the greater reactivity of chlorine radicals compared to bromine radicals leads to lower selectivity in chemical reactions, a principle that can be extrapolated to interactions with biological macromolecules. masterorganicchemistry.commasterorganicchemistry.com The "late" transition state of bromination reactions often results in higher selectivity for the more stable radical intermediate, which can translate to more specific binding to a biological target. masterorganicchemistry.com
The position of the halogen substituents is equally important. The placement of the bromo group at C-7 and the chloro group at C-2 in the 1,6-naphthyridine ring system creates a unique electronic and steric environment that will dictate its interaction with specific biological targets. This specific substitution pattern could lead to enhanced potency or a unique selectivity profile compared to other halogenated naphthyridines.
Table 3: Influence of Halogen Substitution on the Biological Activity of Naphthyridine Derivatives
| Naphthyridine Core | Halogen Substituent | Position | Observed Impact on Biological Activity |
| 1,8-Naphthyridine | Bromine | C-6 | Enhanced antibacterial activity. nih.gov |
| 1,8-Naphthyridine | Chlorine | C-4 of a phenyl substituent | High activity against various bacteria and fungi. nih.gov |
Advanced Material Science Applications of 1,6 Naphthyridine Systems
Molecular Sensor Development and Coordination Chemistry
There is no available research specifically detailing the use of 7-Bromo-2-chloro-1,6-naphthyridine in the development of molecular sensors or exploring its coordination chemistry.
No studies have been published on the design or synthesis of metal complexes involving 7-Bromo-2-chloro-1,6-naphthyridine as a ligand. Therefore, information regarding its coordination behavior, the stability of its potential complexes, or its ligand properties is not available.
In the absence of research on its use as a molecular sensor, there is no information on the potential sensing mechanisms or chelation effects of 7-Bromo-2-chloro-1,6-naphthyridine with various analytes.
Naphthyridine-Based Molecular Switches and Logic Gates Research
The application of 7-Bromo-2-chloro-1,6-naphthyridine in the research and development of molecular switches or logic gates is not documented in the current scientific literature.
Development of Polymeric and Supramolecular Assemblies Utilizing Naphthyridine Scaffolds
The 1,6-naphthyridine (B1220473) core, a heterocyclic aromatic compound, serves as a structurally significant scaffold in the development of advanced materials. Its rigid, planar geometry and the presence of two nitrogen atoms provide unique electronic and coordination properties. The functionalization of this core is crucial for its incorporation into larger, more complex systems. The compound 7-Bromo-2-chloro-1,6-naphthyridine represents a particularly valuable, yet specialized, building block for the synthesis of novel polymeric and supramolecular architectures due to its distinct and selectively addressable halogenated sites.
The utility of 7-Bromo-2-chloro-1,6-naphthyridine as a monomer or precursor lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions. This reactivity difference allows for programmed, stepwise functionalization, which is a cornerstone of modern polymer and supramolecular chemistry.
Selective Functionalization via Cross-Coupling Reactions
The creation of well-defined polymeric chains or discrete supramolecular structures from dihalogenated monomers depends on the ability to control the sequence of bond formation. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf >> Cl. tcichemicals.com For 7-Bromo-2-chloro-1,6-naphthyridine, this principle implies that the C-Br bond at the 7-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position.
This reactivity gap enables the selective modification of the 7-position while leaving the 2-chloro group intact. The resulting 7-substituted-2-chloro-1,6-naphthyridine can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the 2-position. This sequential approach is critical for producing alternating copolymers or dissymmetric molecules for self-assembly.
Application in Polymeric Assemblies
The stepwise functionalization of 7-Bromo-2-chloro-1,6-naphthyridine opens a pathway to synthesizing conjugated polymers with a precisely controlled primary structure. For instance, a Sonogashira coupling could be performed selectively at the C-Br bond, followed by a Suzuki coupling at the C-Cl bond, to create a rigid-rod polymer with alternating structural motifs. Such polymers are of interest in fields like organic electronics and sensor technology.
While specific data on the polymerization of 7-Bromo-2-chloro-1,6-naphthyridine is not extensively documented, the reaction conditions can be inferred from studies on similar dihalogenated aza-aromatic heterocycles.
Table 1: Representative Conditions for Sequential Cross-Coupling Reactions on Dihalo-aza-aromatic Scaffolds
| Step | Reaction Type | Target Halogen | Typical Catalyst System | Base | Solvent | Potential Outcome |
| 1 | Sonogashira Coupling | C-Br | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, DIPEA) | THF or DMF | Formation of a 7-alkynyl-2-chloro-1,6-naphthyridine intermediate. wikipedia.orgorganic-chemistry.org |
| 2 | Suzuki-Miyaura Coupling | C-Cl | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME | Coupling of an arylboronic acid at the 2-position to form a disubstituted product. rsc.org |
| 1 | Suzuki-Miyaura Coupling | C-Br | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Toluene or DME/H₂O | Selective formation of a 7-aryl-2-chloro-1,6-naphthyridine intermediate. scispace.com |
| 2 | Cobalt-Catalyzed Coupling | C-Cl | CoCl₂ • 2LiCl | None (with Organozinc) | THF | Arylation or alkylation at the 2-position under milder conditions than Pd-catalysis for C-Cl bonds. acs.org |
This table presents generalized conditions based on established methodologies for similar substrates, as specific examples for 7-Bromo-2-chloro-1,6-naphthyridine are not widely published.
Application in Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller components. The 1,6-naphthyridine unit is an excellent scaffold for supramolecular chemistry due to the ability of its nitrogen atoms to act as ligands for metal coordination.
By functionalizing the 7- and 2-positions of the naphthyridine core, it is possible to create elaborate ligands for self-assembly into complex architectures like metal-organic cages, polygons, or coordination polymers. For example, attaching pyridyl units to both the 2- and 7-positions via sequential Suzuki reactions would yield a multidentate ligand capable of forming intricate coordination networks. The electronic properties of these assemblies, such as their luminescence, can be finely tuned by the nature of the substituents attached to the naphthyridine core.
Table 2: Influence of Substituents on Properties of Naphthyridine-Based Supramolecular Assemblies
| Position | Substituent Type | Method of Introduction | Potential Effect on Supramolecular Assembly |
| 7 and 2 | Electron-donating groups (e.g., alkoxy, amino) | Nucleophilic Aromatic Substitution (if activated) or Buchwald-Hartwig amination | Red-shifts in absorption and emission spectra; increased electron density on the naphthyridine core. |
| 7 and 2 | Electron-withdrawing groups (e.g., cyano, nitro) | Nucleophilic Aromatic Substitution | Blue-shifts in spectra; enhanced metal-ligand binding through inductive effects. |
| 7 and 2 | Extended π-systems (e.g., phenyl, ethynylphenyl) | Suzuki or Sonogashira Coupling | Enhanced luminescence quantum yields; potential for π-π stacking interactions to guide assembly. |
| 7 and 2 | Bulky groups (e.g., tert-butylphenyl) | Suzuki Coupling | Steric control over the final geometry of the assembly, potentially favoring discrete cages over extended polymers. |
This table outlines general design principles for tuning the properties of materials derived from the 7-Bromo-2-chloro-1,6-naphthyridine scaffold.
Future Directions and Emerging Research Avenues for 7 Bromo 2 Chloro 1,6 Naphthyridine
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 7-Bromo-2-chloro-1,6-naphthyridine and its analogs. While traditional synthetic routes for halogenated naphthyridines exist, they often rely on harsh reagents and produce significant waste. The principles of green chemistry are expected to guide the next generation of synthetic strategies.
Key areas of exploration will include:
Catalyst-Free and Solvent-Free Reactions: Inspired by broader advancements in naphthyridine synthesis, researchers may explore one-pot, multi-component reactions that proceed under catalyst-free and solvent-free conditions, or in environmentally friendly solvents like water. This approach not only reduces the environmental impact but also simplifies purification processes.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. Future work could focus on developing microwave-assisted protocols for the key steps in the formation of the 7-Bromo-2-chloro-1,6-naphthyridine core.
Flow Chemistry: Continuous flow reactors offer advantages in terms of scalability, safety, and precise control over reaction parameters. The adaptation of synthetic routes to flow chemistry setups could enable the efficient and reproducible production of this compound and its derivatives for further investigation.
These sustainable approaches are crucial for making 7-Bromo-2-chloro-1,6-naphthyridine more accessible for widespread research and potential commercial applications.
Design and Synthesis of Advanced Functionalized Derivative Libraries
The true potential of 7-Bromo-2-chloro-1,6-naphthyridine lies in its capacity to serve as a building block for a diverse array of functionalized derivatives. The bromine and chlorine atoms at the 7- and 2-positions, respectively, are excellent handles for a variety of cross-coupling and substitution reactions. Future research will focus on systematically exploring these derivatization pathways to create libraries of novel compounds for screening in various applications.
Table 1: Potential Derivatization Strategies for 7-Bromo-2-chloro-1,6-naphthyridine
| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
| Suzuki Coupling | Palladium catalyst, boronic acids/esters | Aryl, heteroaryl groups |
| Buchwald-Hartwig Amination | Palladium catalyst, amines | Primary, secondary, and aromatic amines |
| Sonogashira Coupling | Palladium and copper catalysts, terminal alkynes | Alkynyl groups |
| Stille Coupling | Palladium catalyst, organostannanes | Alkyl, vinyl, aryl groups |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ethers, thioethers |
The systematic application of these and other modern synthetic methods will enable the creation of extensive libraries of 7-Bromo-2-chloro-1,6-naphthyridine derivatives with tailored electronic, steric, and pharmacokinetic properties.
Deeper Mechanistic Elucidation of Biological Actions and Target Identification
While the broader class of 1,6-naphthyridines has shown promise as inhibitors of various kinases, such as cyclin-dependent kinase 5 (CDK5), the specific biological targets and mechanisms of action for 7-Bromo-2-chloro-1,6-naphthyridine remain largely unexplored. nih.gov Future research in this area will be critical to understanding its therapeutic potential.
Key research avenues include:
High-Throughput Screening: Screening of 7-Bromo-2-chloro-1,6-naphthyridine and its derivative libraries against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in disease pathways, will be a crucial first step.
Target Deconvolution: For derivatives that exhibit significant biological activity, identifying the specific molecular target will be paramount. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Structural Biology: Elucidating the crystal structure of active derivatives in complex with their biological targets will provide invaluable insights into the molecular basis of their activity. This information is essential for structure-based drug design and the optimization of lead compounds.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the 7-Bromo-2-chloro-1,6-naphthyridine scaffold affect biological activity will be necessary to develop potent and selective therapeutic agents.
A deeper understanding of the compound's biological interactions will pave the way for its potential development as a therapeutic agent for various diseases.
Expansion into Unexplored Material Applications and Device Integration
The unique photophysical and electronic properties of the naphthyridine core suggest that 7-Bromo-2-chloro-1,6-naphthyridine and its derivatives could have significant applications in materials science. Research in this area is still in its early stages but holds considerable promise.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): Naphthyridine-based compounds have been investigated as components of OLEDs. The introduction of bromo and chloro substituents in 7-Bromo-2-chloro-1,6-naphthyridine can be leveraged to tune the HOMO/LUMO energy levels, which is critical for designing efficient charge-transporting and emissive materials.
Organic Semiconductors: The planar structure and potential for π-π stacking in derivatives of 7-Bromo-2-chloro-1,6-naphthyridine make them interesting candidates for organic field-effect transistors (OFETs) and other organic electronic devices.
Sensors: The nitrogen atoms in the naphthyridine ring can act as binding sites for metal ions or other analytes. Functionalized derivatives could be designed as fluorescent or colorimetric sensors for the detection of specific substances.
Future work will involve the synthesis of a broader range of derivatives and a thorough characterization of their photophysical and electronic properties to assess their suitability for these and other material applications.
Integrated Computational and Experimental Approaches for Rational Design
To accelerate the discovery and optimization of functional molecules based on the 7-Bromo-2-chloro-1,6-naphthyridine scaffold, a close integration of computational and experimental approaches will be essential.
This integrated workflow would involve:
In Silico Screening: Utilizing computational methods to predict the properties of virtual libraries of derivatives before their synthesis. This can help prioritize synthetic efforts towards compounds with the most promising characteristics for a given application.
Density Functional Theory (DFT) Calculations: Employing DFT to model the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and other key properties of new derivatives. These theoretical insights can guide the rational design of molecules with desired electronic and optical properties.
Molecular Docking: In the context of drug discovery, molecular docking simulations can be used to predict the binding modes of derivatives to their biological targets, providing a basis for understanding structure-activity relationships and designing more potent inhibitors.
By combining the predictive power of computational chemistry with the practical insights of experimental synthesis and characterization, researchers can significantly streamline the design-build-test-learn cycle for developing novel 7-Bromo-2-chloro-1,6-naphthyridine-based compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-2-chloro-1,6-naphthyridine, and how can reaction conditions be optimized for higher yields?
- Methodology : Begin with halogenation of the 1,6-naphthyridine core. For bromination, use Br₂ in CCl₄ under reflux, followed by pyridine to stabilize intermediates. Chlorination can be achieved via electrophilic substitution with Cl₂ or POCl₃. Optimize by varying temperature (80–135°C), solvent polarity (CCl₄ vs. acetic acid), and catalyst presence. Monitor progress via TLC and HPLC, and confirm regioselectivity using NOESY NMR to distinguish between 7-bromo and 8-bromo isomers .
- Data Consideration : A comparative table of yields under different conditions (e.g., 68% for 3-bromo vs. 55% for 8-bromo in acetic acid) highlights solvent-dependent regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing 7-Bromo-2-chloro-1,6-naphthyridine and its intermediates?
- Methodology : Use and NMR to confirm substitution patterns, noting deshielding effects of electronegative substituents. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous regiochemistry. For reactive intermediates (e.g., lithiated species), in situ IR spectroscopy tracks functional group transformations .
Q. How do steric and electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura couplings with aryl boronic acids. Compare reaction rates and yields when substituting Br (more reactive) vs. Cl (less reactive). Use DFT calculations to model electron-withdrawing effects on the naphthyridine ring’s π-system. Note that bromine’s larger atomic radius may sterically hinder ortho-substitutions .
Advanced Research Questions
Q. How can contradictory data on regioselectivity in halogenation reactions of 1,6-naphthyridines be resolved?
- Methodology : Replicate conflicting studies (e.g., bromination in CCl₄ vs. acetic acid) and analyze products via GC-MS and HPLC. Use kinetic isotope effects or isotopic labeling to track reaction pathways. Computational modeling (e.g., DFT) identifies transition-state energies favoring 7- vs. 8-bromo products. Publish negative results to clarify solvent-dependent mechanisms .
- Example : reports 68% 3-bromo yield in CCl₄ but 55% 8-bromo in acetic acid, suggesting solvent polarity directs electrophilic attack .
Q. What strategies mitigate competing side reactions during amination of 7-Bromo-2-chloro-1,6-naphthyridine?
- Methodology : Substitute chloro groups first (via SNAr with amines at 95–145°C) to avoid bromide displacement. Use bulky amines (e.g., piperidine) to reduce steric clashes. Add catalytic CuI for Ullmann-type couplings. Monitor by NMR if fluorinated amines are used. A table comparing amine nucleophilicity vs. reaction efficiency (e.g., 75% yield with NH₃/MeOH vs. 40% with benzylamine) guides reagent selection .
Q. How can computational models predict the biological activity of 7-Bromo-2-chloro-1,6-naphthyridine derivatives?
- Methodology : Perform molecular docking studies using software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Correlate Hammett σ values of substituents with IC₅₀ data from enzyme assays. Validate predictions via in vitro testing, prioritizing derivatives with low steric hindrance and optimal LogP values for membrane permeability .
Data Contradiction & Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodology : Systematically test variables: catalyst load (Pd(PPh₃)₄ vs. XPhos), base (Cs₂CO₃ vs. K₃PO₄), and solvent (THF vs. dioxane). Use design-of-experiment (DoE) software to identify interaction effects. Cross-reference with the Aryl Halide Chemistry Informer Library to benchmark performance against known substrates .
Q. What experimental and theoretical approaches reconcile conflicting NMR assignments for halogenated naphthyridines?
- Methodology : Synthesize isotopically labeled analogs (e.g., -labeled) for unambiguous signal assignment. Compare experimental chemical shifts with DFT-predicted values (GIAO method). Collaborate with crystallography labs to resolve structures, as seen in for tetrahydro-naphthyridine derivatives .
Safety & Handling
Q. What are the critical safety protocols for handling 7-Bromo-2-chloro-1,6-naphthyridine in electrophilic reactions?
- Methodology : Use inert atmosphere (N₂/Ar) for reactions involving heat (>100°C) or pyrophoric reagents (e.g., LiAlH₄). Store in amber vials at -20°C to prevent photodegradation. Reference Safety Data Sheets (SDS) for PPE requirements, noting acute toxicity (Oral LD₅₀) and environmental hazards (WGK 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
